For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-Bromo-2,4-dimethyl-oxazole: Chemical Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-2,4-dimethyl-oxazole. This document is intended to be a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.
Core Compound Data
5-Bromo-2,4-dimethyl-oxazole is a halogenated heterocyclic compound with potential applications as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse substituents.
Physical and Chemical Properties
Quantitative data for 5-Bromo-2,4-dimethyl-oxazole is summarized in the table below. Where experimental data is not available, predicted values are provided. For comparison, experimental data for the closely related compound 2,4,5-trimethyloxazole is also included.
| Property | 5-Bromo-2,4-dimethyl-oxazole | 2,4,5-Trimethyloxazole (Analogue for Comparison) |
| Molecular Formula | C₅H₆BrNO[1] | C₆H₉NO[2] |
| Molecular Weight | 176.01 g/mol [1] | 111.14 g/mol [2] |
| CAS Number | 187399-73-1[3] | 20662-84-4[2] |
| Boiling Point | 189.5 ± 20.0 °C (Predicted)[4] | 133.0 - 134.0 °C (Experimental)[2] |
| Density | 1.541 ± 0.06 g/cm³ (Predicted)[4] | Not Available |
| pKa | 0.12 ± 0.10 (Predicted)[4] | Not Available |
| XLogP3 | 2.2[1] | 1.5[2] |
| Solubility | Not Available | Water: 2801 mg/L @ 25 °C (Estimated)[5] |
Spectral Data
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¹H NMR: The spectrum of 5-Bromo-2,4-dimethyl-oxazole is expected to show two singlets for the two methyl groups. Based on the data for 2,4,5-trimethyloxazole where methyl protons appear at δ 2.0-2.4 ppm, similar shifts are anticipated.[2] The absence of a proton at the 5-position will simplify the spectrum compared to unsubstituted oxazoles.
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¹³C NMR: The spectrum should display signals for the two methyl carbons, and the three carbons of the oxazole ring. In 2,4,5-trimethyloxazole, the ring carbons appear at δ 130.2, 142.6, and 158.7 ppm, and the methyl carbons at δ 9.7, 11.0, and 13.7 ppm.[2] For 5-Bromo-2,4-dimethyl-oxazole, the C5 carbon will be significantly shifted due to the bromine substituent.
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Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation of methyl-substituted oxazoles typically involves the loss of CH₃CN and HCO.[6]
Experimental Protocols
Detailed experimental protocols for the synthesis of 5-Bromo-2,4-dimethyl-oxazole are not explicitly available. However, established methods for the synthesis of substituted oxazoles can be adapted.
Synthesis of 5-Bromo-2,4-dimethyl-oxazole
A plausible two-step synthesis involves the formation of 2,4,5-trimethyloxazole via the Robinson-Gabriel synthesis, followed by selective bromination at the 5-position.
Step 1: Synthesis of 2,4,5-Trimethyloxazole (adapted from the synthesis of 2,4,5-trimethyloxazole[2])
This step involves the Dakin-West reaction to form an α-acylamino ketone, followed by a Robinson-Gabriel cyclization.
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Materials: Alanine, acetic anhydride, dimethylamino pyridine (DMAP), anhydrous sodium acetate, polyphosphoric acid (PPA).
-
Procedure:
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A mixture of alanine, acetic anhydride, DMAP, and anhydrous sodium acetate is heated to 130°C for 5 hours to yield the α-acylamino ketone intermediate.[2]
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The intermediate is then heated with polyphosphoric acid at 150°C for 2 hours to effect cyclodehydration to 2,4,5-trimethyloxazole.[2]
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The product is purified by vacuum distillation.
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Step 2: Bromination of 2,4,5-Trimethyloxazole
This step introduces the bromine atom at the 5-position of the oxazole ring.
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Materials: 2,4,5-Trimethyloxazole, N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), Carbon Tetrachloride (CCl₄).
-
Procedure:
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To a solution of 2,4,5-trimethyloxazole in CCl₄, add NBS and a catalytic amount of BPO.
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Reflux the mixture under inert atmosphere, monitoring the reaction by TLC.
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Upon completion, cool the reaction mixture and filter off the succinimide.
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Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain 5-Bromo-2,4-dimethyl-oxazole.
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Suzuki-Miyaura Cross-Coupling Reaction
The bromine atom at the 5-position of 5-Bromo-2,4-dimethyl-oxazole makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents.
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Materials: 5-Bromo-2,4-dimethyl-oxazole, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Ethanol/Water mixture).
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Procedure:
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In a reaction vessel, combine 5-Bromo-2,4-dimethyl-oxazole, the arylboronic acid, and the base.
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Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
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Add the palladium catalyst and the solvent.
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Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).
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Cool the reaction mixture and perform an aqueous workup.
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Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
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Applications in Drug Development
Oxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7] The 2,4,5-trisubstituted oxazole scaffold is of particular interest in medicinal chemistry.
While specific biological data for 5-Bromo-2,4-dimethyl-oxazole is not available, its structure suggests it could serve as a valuable intermediate for the synthesis of libraries of compounds for biological screening. The ability to introduce a variety of substituents at the 5-position via cross-coupling reactions allows for the exploration of structure-activity relationships (SAR).
Hypothetical Signaling Pathway Inhibition
Many small molecule drugs function by inhibiting specific enzymes, such as kinases, in signaling pathways that are dysregulated in diseases like cancer. Oxazole-based compounds have been investigated as kinase inhibitors. The following diagram illustrates a hypothetical scenario where a derivative of 5-Bromo-2,4-dimethyl-oxazole could act as a kinase inhibitor, blocking a downstream signaling cascade.
Safety and Handling
5-Bromo-2,4-dimethyl-oxazole is classified as a combustible liquid and is harmful if swallowed.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
5-Bromo-2,4-dimethyl-oxazole is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its reactivity, particularly in cross-coupling reactions, makes it a valuable building block for the creation of diverse molecular libraries for drug discovery and materials science. Further research into the specific biological activities of its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. 5-Bromo-2,4-dimethyl-1,3-oxazole | C5H6BrNO | CID 53408105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,5-Trimethyloxazole | C6H9NO | CID 30215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 5-Bromo-2,4-dimethyl-oxazole|lookchem [lookchem.com]
- 5. 2,4,5-trimethyl oxazole, 20662-84-4 [thegoodscentscompany.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. mdpi.com [mdpi.com]
